

"N3-ethylpyridine-2,3-diamine" molecular structure and weight

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Compound of Interest

Compound Name: **N3-ethylpyridine-2,3-diamine**

Cat. No.: **B062327**

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An In-depth Technical Guide to N3-ethylpyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of **N3-ethylpyridine-2,3-diamine**. Given the limited specific literature on this particular derivative, this document also draws upon data from the parent compound, 2,3-diaminopyridine, to infer potential synthetic routes and areas of scientific interest.

Core Molecular Information

N3-ethylpyridine-2,3-diamine, a substituted diaminopyridine, possesses a unique arrangement of functional groups that makes it a molecule of interest for further investigation in medicinal chemistry and materials science.

Molecular Structure and Weight

The foundational attributes of **N3-ethylpyridine-2,3-diamine** are its chemical structure and molecular weight. The structure consists of a pyridine ring with two amine groups at the 2 and 3 positions, and an ethyl group attached to the nitrogen of the amine at the 3-position.

Molecular Structure:

Caption: 2D representation of **N3-ethylpyridine-2,3-diamine**.

Physicochemical Properties

A summary of the key quantitative data for **N3-ethylpyridine-2,3-diamine** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₁ N ₃	[1] [2] [3]
Molecular Weight	137.18 g/mol	[1] [2] [3]
CAS Number	193070-18-7	[1] [2] [3]
SMILES	CCNC1=C(N)N=CC=C1	[1]
Purity	Typically ≥97%	[2] [3]

Synthesis and Experimental Protocols

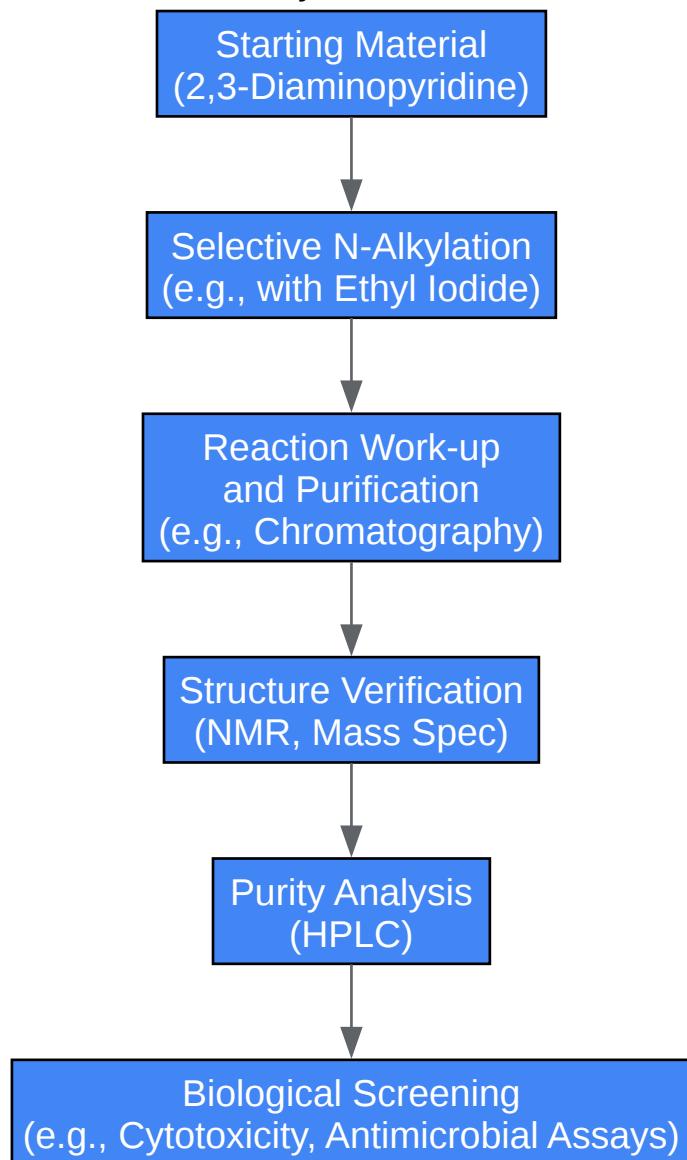
While specific, detailed experimental protocols for the synthesis of **N3-ethylpyridine-2,3-diamine** are not readily available in published literature, a general approach can be inferred from synthetic routes for other N-substituted 2,3-diaminopyridines.

General Synthetic Approach

A plausible synthetic route would involve the selective N-alkylation of 2,3-diaminopyridine. The challenge in such a synthesis is achieving regioselectivity to ensure the ethyl group is added to the N3 position.

A generalized experimental workflow for the synthesis and characterization of a compound like **N3-ethylpyridine-2,3-diamine** is outlined below.

General Workflow for Synthesis and Characterization

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Caption: A logical workflow for the synthesis and evaluation of **N3-ethylpyridine-2,3-diamine**.

Potential Applications in Drug Development

Derivatives of 2,3-diaminopyridine have been explored for a range of biological activities. Although no specific biological data for **N3-ethylpyridine-2,3-diamine** has been found, the core scaffold is of interest in medicinal chemistry.

Areas of Interest

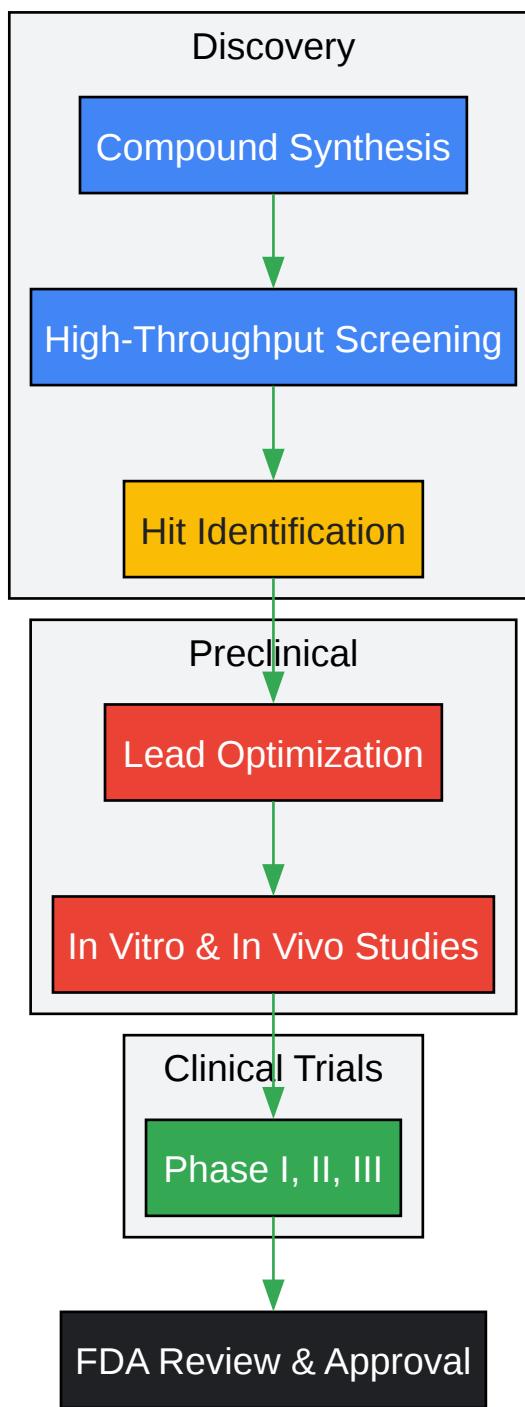
- Antimicrobial Agents: Diaminopyridine derivatives have been investigated for their potential as antimicrobial agents.
- Kinase Inhibitors: The pyridine core is a common scaffold in the design of kinase inhibitors for oncology.
- Central Nervous System (CNS) Agents: Certain substituted pyridines have shown activity in the CNS.

The ethyl substitution at the N3 position could modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to improved potency, selectivity, or metabolic stability. Further research is required to explore these possibilities.

Signaling Pathways and Logical Relationships

As there is no specific information available regarding the interaction of **N3-ethylpyridine-2,3-diamine** with known signaling pathways, a diagram illustrating a general drug discovery and development process is provided below. This outlines the logical progression from a synthesized compound to a potential drug candidate.

Drug Discovery and Development Funnel

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Caption: A simplified diagram of the drug discovery and development process.

Conclusion

N3-ethylpyridine-2,3-diamine is a chemical entity with a defined molecular structure and weight. While specific experimental protocols and biological activity data are not extensively documented in publicly available sources, its structural relationship to other biologically active diaminopyridines suggests it may be a valuable building block for further research in drug discovery and materials science. The information and generalized workflows provided in this guide serve as a foundational resource for scientists and researchers interested in exploring the potential of this and related compounds.

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References

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